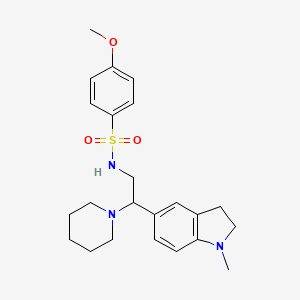

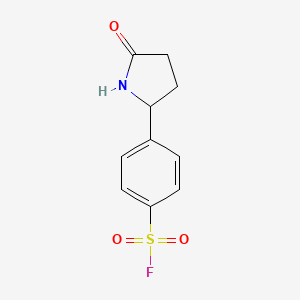

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride

Übersicht

Beschreibung

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride, also known as 2-Amino-1-benzothiophene-2-ethanone hydrochloride, is a small molecule that has been studied for its potential applications in the biomedical and pharmaceutical fields. 2-Amino-1-benzothiophene-2-ethanone hydrochloride is a white crystalline solid with a molecular weight of 250.2 g/mol. It is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This compound has been extensively studied for its properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Applications

- Synthesis of Pyridine Derivatives : Researchers have synthesized new pyridine derivatives using 2-amino substituted benzothiazole, which is closely related to the chemical structure of interest. These compounds showed significant antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Patel & Agravat, 2007).

Molecular Structure and Characterization

- Isomeric Benzo[1,4]oxazines and Benzothiazolines : The reaction of 2-aminothiophenol with certain ketones yields a mixture of isomeric benzo[1,4]oxazines and benzothiazolines, characterized by NMR spectroscopy and X-ray crystallography. This study aids in understanding the molecular structure and potential applications of these compounds in material science (Santes et al., 1999).

Excited-State Intramolecular Proton Transfer

- Amino-Type Hydrogen-Bonding Molecules : Research into amino-type hydrogen-bonding compounds, including 2-(2'-aminophenyl)benzothiazole derivatives, reveals the potential to harness excited-state intramolecular proton transfer (ESIPT) reactions. These findings have implications for the development of new photophysical and photochemical materials (Tseng et al., 2015).

Cancer Research

- Antiproliferative Activity Against Cancer Cells : A study speculated that hydroxyl-containing benzo[b]thiophene analogs possess antiproliferative activity against laryngeal cancer cells. These compounds induced apoptotic cell death and arrested cells in the Sub-G1 phase, highlighting their potential in cancer therapy (Haridevamuthu et al., 2023).

Chemical Synthesis Techniques

- Copper(I) Iodide-catalyzed Synthesis : A method for synthesizing 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole showcases novel chemical synthesis techniques, potentially useful in creating various benzothiophene derivatives for research and development purposes (Petrov, Popova, & Androsov, 2015).

Eigenschaften

IUPAC Name |

2-amino-1-(1-benzothiophen-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5H,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSORCUCIFQEXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)

![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)

![2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile](/img/structure/B2842604.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)

![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)

![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)